molecular formula C22H20ClNO3S2 B11670192 (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670192
M. Wt: 446.0 g/mol
InChI Key: UFVVHBVWZBYHFY-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted thiazolidinone derivatives

Scientific Research Applications

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the presence of a thioxo group and a benzylidene moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H20ClNO3S2

Molecular Weight

446.0 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20ClNO3S2/c1-3-9-24-21(25)20(29-22(24)28)14-16-13-17(23)7-8-19(16)27-11-10-26-18-6-4-5-15(2)12-18/h3-8,12-14H,1,9-11H2,2H3/b20-14-

InChI Key

UFVVHBVWZBYHFY-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.